Cas no 15580-32-2 (3-Oxo-3-(phenylamino)propanoic acid)

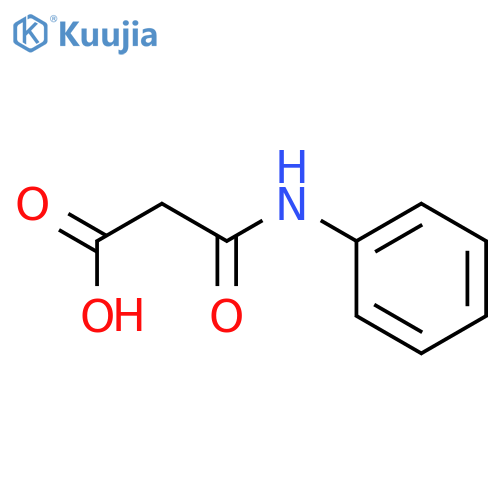

15580-32-2 structure

商品名:3-Oxo-3-(phenylamino)propanoic acid

3-Oxo-3-(phenylamino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Oxo-3-(phenylamino)propanoic acid

- 3-ANILINO-3-OXOPROPANOIC ACID

- Propanoic acid,3-oxo-3-(phenylamino)-

- 3-Anilino-3-oxopropanoic acid ,

- malanilic acid

- malon anilic acid

- malonic acid monoanilide

- malonic acid monophenylamide

- N-phenyl-malonamic acid

- NOJXRHBIVBIMQY-UHFFFAOYSA-N

- CS-0320882

- HMS2326K22

- MLS000594350

- CHEMBL1213476

- AKOS000276996

- 2-(phenyl-carbamoyl)-acetic acid

- Oprea1_838003

- 3-Oxo-3-(phenylamino)propanoicacid

- HMS1364D04

- Malonanilic acid

- 15580-32-2

- A856569

- Propanoic acid, 3-oxo-3-(phenylamino)-

- 2-(phenylcarbamoyl)acetic acid

- 8D-126

- MFCD00201977

- FT-0691592

- SCHEMBL175602

- SR-01000401437-1

- DTXSID20292541

- SR-01000401437

- Bionet2_000070

- NSC83576

- A1-00727

- NSC-83576

- SMR000126530

- N-Phenylmalonamic acid

- AZ9MWA2R47

- DB-085718

-

- MDL: MFCD00201977

- インチ: InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)

- InChIKey: NOJXRHBIVBIMQY-UHFFFAOYSA-N

- ほほえんだ: O=C(O)CC(NC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 179.05800

- どういたいしつりょう: 179.058

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.34

- ふってん: 456.5°Cat760mmHg

- フラッシュポイント: 229.9°C

- 屈折率: 1.616

- PSA: 66.40000

- LogP: 1.17280

3-Oxo-3-(phenylamino)propanoic acid セキュリティ情報

3-Oxo-3-(phenylamino)propanoic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3-Oxo-3-(phenylamino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB268023-250 mg |

3-Anilino-3-oxopropanoic acid; . |

15580-32-2 | 250mg |

€183.00 | 2023-04-26 | ||

| Alichem | A019118846-1g |

3-Oxo-3-(phenylamino)propanoic acid |

15580-32-2 | 95% | 1g |

787.05 USD | 2021-06-16 | |

| 1PlusChem | 1P001OP0-100mg |

Propanoic acid, 3-oxo-3-(phenylamino)- |

15580-32-2 | 100mg |

$60.00 | 2023-12-21 | ||

| 1PlusChem | 1P001OP0-1g |

Propanoic acid, 3-oxo-3-(phenylamino)- |

15580-32-2 | 90% | 1g |

$761.00 | 2025-02-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R1460-1g |

N-Phenyl-malonamic acid |

15580-32-2 | 95% | 1g |

¥2605.69 | 2024-04-20 | |

| A2B Chem LLC | AA77860-1g |

Propanoic acid, 3-oxo-3-(phenylamino)- |

15580-32-2 | 90% | 1g |

$640.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1236618-100mg |

Propanoic acid, 3-oxo-3-(phenylamino)- |

15580-32-2 | 95% | 100mg |

$175 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1236618-250mg |

Propanoic acid, 3-oxo-3-(phenylamino)- |

15580-32-2 | 95% | 250mg |

$195 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1236618-1g |

Propanoic acid, 3-oxo-3-(phenylamino)- |

15580-32-2 | 95% | 1g |

$400 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1236618-500mg |

Propanoic acid, 3-oxo-3-(phenylamino)- |

15580-32-2 | 95% | 500mg |

$270 | 2025-02-19 |

3-Oxo-3-(phenylamino)propanoic acid 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

15580-32-2 (3-Oxo-3-(phenylamino)propanoic acid) 関連製品

- 95262-01-4(3-(4-methylphenyl)amino-3-oxopropanoic Acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15580-32-2)3-Oxo-3-(phenylamino)propanoic acid

清らかである:99%

はかる:1g

価格 ($):518.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:15580-32-2)3-ANILINO-3-OXOPROPANOIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ